molecular formula C13H12N4O2S B3169749 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine CAS No. 937681-86-2

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B3169749
CAS No.: 937681-86-2
M. Wt: 288.33 g/mol
InChI Key: PEEXLJHAWPOCFG-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including oxadiazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-7-10(20-13(14)15-7)12-16-11(17-19-12)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXLJHAWPOCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of 4-methoxyphenyl hydrazine, followed by its reaction with a thioamide to form the thiazole ring. Subsequent steps involve the formation of the oxadiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A derivative of the compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability, with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components contribute to the disruption of microbial cell membranes and inhibition of essential enzymes.

  • Case Study : In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

The thiazole and oxadiazole moieties are known to interact with various enzymes, making this compound a candidate for enzyme inhibition studies.

  • Example : Research has indicated that it can act as an inhibitor of certain kinases involved in signaling pathways related to cancer progression.

Proteomics Research

The compound's ability to bind selectively to proteins makes it useful in proteomics. It can be employed as a biochemical probe to study protein interactions and functions.

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in materials science. Its ability to absorb and emit light at specific wavelengths allows for applications in imaging techniques.

  • Application : It can be incorporated into polymer matrices for creating sensors or imaging agents that detect specific biological markers.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in MCF-7 cells
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Biochemical ResearchEnzyme Inhibition StudiesInhibits specific kinases
Proteomics ResearchUseful as a biochemical probe
Materials ScienceFluorescent ProbesCan be used in imaging techniques

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it might inhibit acetylcholinesterase activity, reducing cognitive damage and improving neuropsychic behavior .

Comparison with Similar Compounds

Similar Compounds

    5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: Known for its antitumor activity.

    N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Exhibits similar biological activities to fluoxetine.

Uniqueness

What sets 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine apart is its unique combination of oxadiazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}S
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 1775376-20-9

Antitumor Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50_{50} (µM) Mechanism
MCF7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties. The presence of a methoxy group in the phenyl ring contributes to enhancing activity against seizures induced by pentylenetetrazol (PTZ).

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Regulation : Interference with cell cycle checkpoints leads to the arrest of cancer cell growth.

Case Study 1: Anticancer Efficacy

A study published in MDPI examined the effects of thiazole-based compounds on human glioblastoma cells. The compound demonstrated an IC50_{50} value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating a promising alternative for treatment strategies.

Case Study 2: Anticonvulsant Effects

In an experimental model using PTZ-induced seizures, the compound exhibited a notable reduction in seizure duration and frequency compared to control groups, highlighting its potential as an anticonvulsant agent.

Q & A

Q. What are the standard synthetic routes for 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example:

  • Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Thiazole ring formation using 4-methyl-2-aminothiazole precursors, often via Hantzsch thiazole synthesis with α-haloketones .
  • Step 3 : Coupling of the oxadiazole and thiazole moieties using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .

Key Reagents :

ReagentRoleExample Conditions
POCl₃Cyclization agentReflux, 90°C, 3 hours
KSCNThiourea precursorNaOH, ethanol, 24 hours
Pd(PPh₃)₄Cross-coupling catalystDMF, 80°C, inert atmosphere

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiazole C-2 amine at δ 6.2–6.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., oxadiazole-thiazole dihedral angles ~15–25°) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 331.0827) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 24 hours conventionally) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve crystallization .
  • Catalyst Optimization : Palladium nanoparticles (PdNPs) increase cross-coupling efficiency (TOF up to 1,200 h⁻¹) .

Q. What computational methods are used to predict biological activity?

  • Molecular Docking : Targets enzymes like COX-2 or EGFR kinase, leveraging the methoxyphenyl group’s hydrophobic interactions .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict redox activity (e.g., ΔE ≈ 3.2 eV for antioxidant potential) .

Q. How do researchers resolve contradictions in biological activity data?

  • Multi-Parametric Assays : Combine MIC (antimicrobial), MTT (cytotoxicity), and ROS (antioxidant) assays to distinguish specific vs. nonspecific effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated oxadiazole derivatives) that may explain discrepancies .
  • Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., fabH in bacteria) confirms mechanism .

Methodological Guidance

Q. What strategies mitigate toxicity during in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters at the thiazole amine to reduce acute toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability and lower effective doses .
  • Metabolic Profiling : Identify and block metabolic pathways generating toxic intermediates (e.g., CYP3A4 inhibition) .

Q. How is regioselectivity ensured during heterocycle functionalization?

  • Directing Groups : Use –OMe or –NO₂ groups to steer electrophilic substitution to the para position .
  • Protecting Groups : Boc-protection of the thiazole amine prevents unwanted side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 2
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine

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